(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .
Mode of Action
D-Ribose-3-D interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .
Biochemical Pathways
D-Ribose-3-D affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . D-Ribose-3-D is an essential component of the respiratory, skeletal, and nervous systems .
Pharmacokinetics
D-Ribose-3-D is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .
Result of Action
The molecular and cellular effects of D-Ribose-3-D’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . D-Ribose-3-D supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Ribose-3-D. For instance, diet and physical activity can affect the metabolism of D-Ribose-3-D . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated D-Ribose-3-D levels
Biochemical Analysis
Biochemical Properties
D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that D-Ribose-3-D interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of D-Ribose-3-D on various types of cells and cellular processes are profound. As a key component of ribonucleotides, D-Ribose-3-D influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.
Dosage Effects in Animal Models
The effects of D-Ribose-3-D can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .
Properties
IUPAC Name |
(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-YOLHSRPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.